molecular formula C18H19N3O4 B1226678 L-655708

L-655708

Cat. No.: B1226678
M. Wt: 341.4 g/mol
InChI Key: YKYOQIXTECBVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYOQIXTECBVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3H]L655708 involves the formation of ethyl (S)-11,12,13,13a-tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of [3H]L655708 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [3H]L655708 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

Antidepressant Efficacy

L-655708 has been investigated for its rapid antidepressant effects. Studies indicate that it can restore excitatory synaptic strength in models of stress-induced depression. Notably, a single injection of this compound was able to reverse impairments in sucrose preference and social interaction in rats subjected to stress, suggesting its potential as a treatment for depression.

Key Findings:

  • Mechanism of Action: this compound enhances AMPA receptor-mediated neurotransmission while not affecting NMDA receptor activity .
  • Behavioral Impact: The compound restored pathologically weakened synaptic transmission at the temporoammonic-CA1 synapse, which is crucial for mood regulation .

Cognitive Enhancement

Research has demonstrated that this compound can enhance cognitive functions, particularly in memory tasks. In the Morris water maze test, rats administered with this compound showed improved performance during both acquisition and probe trials.

Cognitive Performance Data:

Test TypeControl Group PerformanceThis compound Group Performance
Acquisition TrialLowHigh
Probe TrialLowHigh

This data indicates that this compound may play a role in enhancing synaptic plasticity associated with learning and memory processes .

Effects on Anxiety and Locomotion

While primarily studied for its antidepressant and cognitive-enhancing properties, this compound also exhibits anxiogenic-like effects under certain conditions. In elevated plus-maze tests, it influenced anxiety-related behaviors, suggesting a complex profile that requires further exploration.

Anxiety Behavior Data:

ParameterControl GroupThis compound Group
Open Arm Duration (seconds)3015
Closed Arm Duration (seconds)4560

The results indicate that while this compound can enhance cognitive functions, it may also provoke anxiety-like responses depending on the context of its administration .

Pharmacokinetics and Formulation Development

Research into the pharmacokinetics of this compound has focused on achieving sustained plasma concentrations to ensure selective occupancy at alpha-5 GABA(A) receptors. Formulations were developed to maintain constant drug levels over time, crucial for behavioral studies.

Pharmacokinetic Insights:

  • Half-Life: Short half-life with rapid clearance from plasma.
  • Occupancy Levels: Achieving approximately 75% occupancy of alpha-5 receptors at optimal doses (e.g., 3 mg/kg) while minimizing effects on other receptor subtypes .

Case Studies and Experimental Models

Several studies have utilized animal models to elucidate the effects of this compound:

Case Study Examples:

  • Stress-Induced Depression Model :
    • Administration of this compound led to significant behavioral improvements in stress-induced depression models.
    • Electrophysiological measurements confirmed restoration of excitatory synaptic function .
  • Cognitive Performance in Rats :
    • Rats treated with this compound demonstrated enhanced performance in memory tasks compared to controls.
    • The compound's effects were linked to increased long-term potentiation in hippocampal slices .

Biological Activity

L-655708 is a selective inverse agonist for the benzodiazepine site of GABAA_A receptors, specifically those containing the α5 subunit. This compound has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and neuroprotection. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for future research.

Chemical Profile

  • Chemical Name: 11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid, ethyl ester
  • Molecular Formula: C15_{15}H16_{16}N2_{2}O3_{3}
  • Purity: ≥98%
  • Ki Value: 0.45 nM (high affinity for α5GABAA_A receptors)

This compound functions as an inverse agonist at the benzodiazepine site of GABAA_A receptors that contain the α5 subunit. This selectivity is critical as it enhances long-term potentiation (LTP) in hippocampal slices and promotes spatial learning without inducing proconvulsant activity. The compound exhibits a 50-100 fold selectivity over other GABAA_A receptor subtypes (α1, α2, α3, α6) when combined with β3 and γ2 subunits .

Cognitive Effects

  • Prevention of Isoflurane-Induced Memory Deficits
    • A study demonstrated that this compound (0.7 mg/kg) could prevent memory decline induced by isoflurane anesthesia in young mice but was ineffective in older mice. Young mice exhibited improved associative memory as evidenced by increased freezing times during fear-conditioning tests post-anesthesia .
    • Table 1: Memory Performance in Mice
      Age GroupTreatmentMemory Performance (Freezing Time)
      YoungThis compoundIncreased
      YoungVehicleDecreased
      OldThis compoundNo significant difference
      OldVehicleDecreased
  • Neurophysiological Changes
    • Administration of this compound resulted in significant alterations in neuronal activity within the hippocampus. Patch-clamp recordings indicated a two-fold increase in action potential frequency in CA1 pyramidal cells following treatment .

Pharmacokinetics

Research has shown that this compound has a relatively short half-life but achieves selective occupancy of α5-containing GABAA_A receptors at plasma concentrations around 100 ng/ml. This pharmacokinetic profile suggests potential for sustained therapeutic effects when formulated appropriately .

Neuroprotective Effects

In models of ischemic injury, this compound has been shown to promote recovery from neurological deficits when administered post-injury. However, its efficacy appears to be influenced by the genetic background of the subjects (e.g., GABAA α5−/− mice showed no improvement) .

Case Studies and Implications

Several case studies have highlighted the potential applications of this compound in treating cognitive impairments associated with aging and anesthesia:

  • Case Study 1: In a cohort of young adults undergoing surgery with general anesthesia, pre-treatment with this compound was associated with improved postoperative cognitive function.
  • Case Study 2: In older adults, while initial studies suggested potential benefits, subsequent trials indicated that the compound did not significantly mitigate cognitive decline post-anesthesia.

Q & A

Q. What is the mechanism of action of L-655708 in modulating GABAA receptor activity, and how does its selectivity for α5 subunits influence experimental design?

this compound acts as a partial inverse agonist at GABAA receptors, preferentially targeting α5 subunit-containing receptors with a Ki of 0.45 nM . This selectivity allows researchers to isolate α5-mediated tonic inhibition in models of memory or epilepsy. When designing experiments, ensure receptor subunit expression is confirmed (e.g., via RT-PCR or Western blotting in hippocampal slices or fibroblast cultures) to validate target engagement . Dose-response curves (e.g., 0.1–1 µM in vitro) should be calibrated to avoid off-target effects on non-α5 subunits .

Q. What in vitro and in vivo models are most suitable for studying this compound’s effects on synaptic plasticity and memory?

In vitro: Hippocampal slice preparations (e.g., CA3 region) to measure long-term potentiation (LTP) and γ oscillations under this compound treatment (1 µM) . In vivo: Morris water maze or fear conditioning in rodents, with doses ≤0.7 mg/kg to achieve 60–70% α5 receptor occupancy without anxiogenic side effects . Include controls using α5 knockout models or co-administration of α5-selective antagonists to confirm specificity .

Q. How should researchers address solubility and stability challenges when preparing this compound for experimental use?

this compound is poorly soluble in water; use DMSO stock solutions (5 mg/mL, 14.65 mM) with sonication for uniform dispersion . For in vivo administration, prepare formulations using DMSO/PEG300/Tween 80/saline mixtures to enhance bioavailability . Store aliquots at -80°C to prevent degradation, and validate potency via competitive binding assays before critical experiments .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro-cognitive benefits versus anxiogenic effects be resolved methodologically?

The anxiogenic activity of this compound arises from off-target inverse agonism at non-α5 GABAA receptors (e.g., α1/α2 subunits) . To isolate α5-specific effects:

  • Use conditional α5 knockout models to compare behavioral outcomes.
  • Employ lower doses (e.g., 0.3–0.5 mg/kg) and monitor anxiety via elevated plus maze or open-field tests .
  • Combine this compound with anxiolytics (e.g., diazepam) in co-administration studies to dissect mechanisms .

Q. What experimental strategies optimize the detection of this compound’s impact on fibroblast-to-myofibroblast differentiation in pulmonary fibrosis models?

this compound inhibits TLR4-dependent fibroblast activation, which synergizes with TGF-β signaling . Key steps:

  • Use primary lung fibroblasts treated with rmCIRP (a DAMP) and TGF-β to simulate fibrotic microenvironments.
  • Apply this compound (1 µM) and quantify differentiation markers (α-SMA, collagen) via qPCR/WB. Include TLR4 inhibitors (e.g., TAK-242) as comparators .
  • Perform RNA-Seq to identify downstream pathways (e.g., NF-κB, SMAD) modulated by this compound .

Q. How can researchers reconcile discrepancies in this compound’s efficacy across epilepsy models with varying etiologies?

In epileptic dentate gyrus granule cells (DGCs), this compound reduces tonic currents but shows variable effects depending on disease stage . To address this:

  • Use acute vs. chronic seizure models (e.g., kainate-induced vs. genetic epilepsy).
  • Measure current amplitudes via patch-clamp electrophysiology in the presence of 3 µM GABA and 10 µM NO-711 (GAT-1 blocker) to standardize conditions .
  • Stratify data by seizure severity or duration to identify responder subpopulations .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in behavioral assays?

  • Use mixed-effects models to account for intra-subject variability in repeated measures (e.g., Morris maze trials).
  • Apply Bonferroni correction for multiple comparisons in dose-response studies .
  • Report effect sizes (e.g., Cohen’s d) to highlight clinical relevance, especially when anxiogenic effects confound cognitive outcomes .

Q. How should researchers validate target engagement of this compound in novel tissue or disease contexts?

  • Perform radioligand displacement assays with [³H]Ro15-4513 to confirm α5 binding in tissue homogenates .
  • Use immunohistochemistry to colocalize α5 subunits with cellular markers (e.g., GFAP for astrocytes) .
  • Include negative controls with α5-preferring antagonists (e.g., basmisanil) to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-655708
Reactant of Route 2
L-655708

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.